2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile
CAS No.: 338749-86-3
Cat. No.: VC7476441
Molecular Formula: C13H5Cl2F3N2
Molecular Weight: 317.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338749-86-3 |
|---|---|
| Molecular Formula | C13H5Cl2F3N2 |
| Molecular Weight | 317.09 |
| IUPAC Name | 2-chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H5Cl2F3N2/c14-10-4-2-1-3-7(10)11-5-9(13(16,17)18)8(6-19)12(15)20-11/h1-5H |
| Standard InChI Key | VEORFZVWFIOVRB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl)Cl |
Introduction
2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound with a molecular formula of C13H5Cl2F3N2 and a molecular weight of 317.09 g/mol . This compound belongs to the class of nicotinonitriles, which are derivatives of pyridine, a heterocyclic aromatic organic compound. The presence of a trifluoromethyl group and two chlorine atoms, along with a nitrile group, contributes to its unique chemical properties and potential applications.
Synthesis and Preparation
The synthesis of 2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. These may include the formation of the pyridine ring, introduction of the trifluoromethyl group, and attachment of the 2-chlorophenyl moiety. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Biological and Chemical Applications
While specific biological or chemical applications of 2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile are not widely documented, compounds with similar structures have been explored for their potential in pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group often enhances lipophilicity and stability, which can be beneficial in drug design. Additionally, the nitrile group can serve as a versatile functional group for further chemical modifications.
Research Findings and Future Directions
Research on compounds like 2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile is ongoing, with a focus on understanding their chemical properties and potential applications. Future studies may explore their biological activity, including antimicrobial or antitumor effects, as well as their use in materials science due to their unique structural features.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume